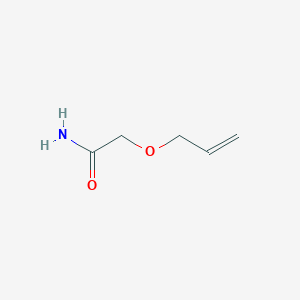
HO-Ppg7-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound HO-Ppg7-OH, also known as Hydroxy-Polypropylene Glycol 7, is a linear polymer with two terminal hydroxyl groups. It is a member of the polypropylene glycol family, which is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HO-Ppg7-OH is typically synthesized through the polymerization of propylene oxide. The process involves the following steps:
Initiation: The reaction begins with the initiation of a hydroxyl group, often derived from water or an alcohol.
Propagation: Propylene oxide is added to the initiator, forming a chain of repeating propylene glycol units.
Termination: The reaction is terminated by adding a capping agent, which results in the formation of terminal hydroxyl groups.
The reaction conditions include the use of a catalyst, such as potassium hydroxide, and maintaining a controlled temperature and pressure to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polymerization process is carefully monitored. The use of continuous flow reactors allows for the efficient production of high-purity this compound with consistent molecular weight distribution.
Analyse Des Réactions Chimiques
Types of Reactions
HO-Ppg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halides, esters,
Propriétés
Formule moléculaire |
C21H44O8 |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
3-[3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C21H44O8/c22-8-1-10-24-12-3-14-26-16-5-18-28-20-7-21-29-19-6-17-27-15-4-13-25-11-2-9-23/h22-23H,1-21H2 |
Clé InChI |
ZXNHADCMNAJIFL-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COCCCOCCCOCCCOCCCOCCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


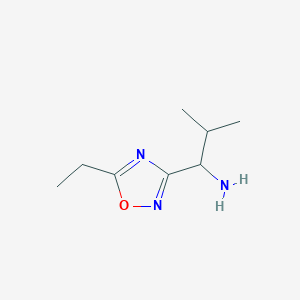
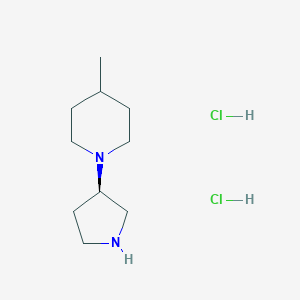

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
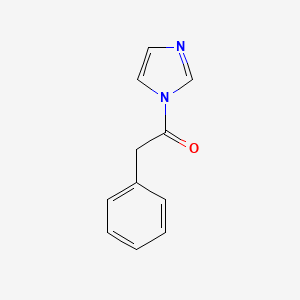
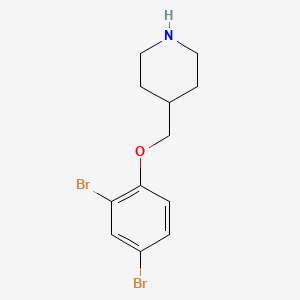


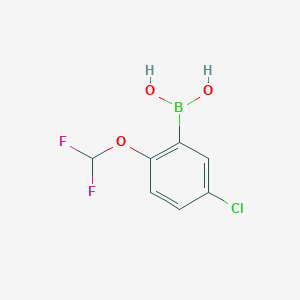


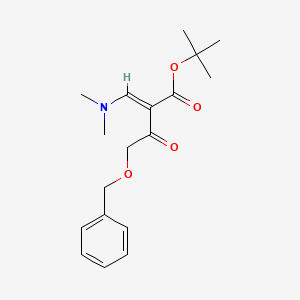
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
